molecular formula C31H31N3O15 B1675243 Licam-C CAS No. 75956-68-2

Licam-C

Katalognummer: B1675243
CAS-Nummer: 75956-68-2
Molekulargewicht: 685.6 g/mol
InChI-Schlüssel: XPKJIQPHKHFKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Licam-C is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Role in Cancer Biology

L1CAM has been extensively studied for its involvement in tumor progression and metastasis. Its expression is often correlated with aggressive cancer phenotypes.

Tumor Progression

  • Inhibition of Tumor Growth : Research has shown that downregulation of L1CAM in pancreatic cancer cells significantly inhibits proliferation and invasion. For instance, silencing L1CAM expression using short hairpin RNA led to reduced cell proliferation and increased apoptosis in Capan-2 pancreatic cancer cells .
  • Cell Cycle Arrest : The suppression of L1CAM resulted in a higher percentage of cells in the G0/G1 phase, indicating an arrest in the cell cycle .

Metastatic Potential

  • Promoting Invasion : L1CAM enhances the invasive capabilities of tumor cells by promoting integrin-dependent migration on extracellular matrix components like fibronectin. Studies have demonstrated that soluble L1CAM can bind to integrins, facilitating cell migration .
  • Correlation with Poor Prognosis : Elevated levels of L1CAM have been associated with poor clinical outcomes in various cancers, including ovarian and colorectal cancers .

Therapeutic Applications

L1CAM is being explored as a therapeutic target for cancer treatment due to its role in promoting malignancy.

Antibody Development

  • Anti-L1CAM Antibodies : The development of monoclonal antibodies targeting L1CAM, such as Ab417, has shown promise in reducing cardiotoxicity associated with anticancer therapies by inhibiting nuclear translocation of L1CAM . This suggests a dual role where L1CAM not only contributes to tumor biology but also influences treatment-related side effects.

Imaging and Radioimmunotherapy

  • Imaging Applications : Anti-L1CAM antibodies have been conjugated with imaging agents for targeted imaging of tumors, providing a non-invasive method to monitor tumor progression and response to therapy .
  • Radioimmunotherapy : Recent studies have evaluated the efficacy of radiolabeled anti-L1CAM antibodies in reducing tumor volume in xenograft models, highlighting its potential for targeted therapy .

Neurobiological Applications

L1CAM's role extends beyond oncology into neurobiology, particularly in neuronal development and repair.

Neuronal Development

  • L1CAM is crucial for neuronal migration, axonal growth, and synaptogenesis during brain development. Its expression is vital for maintaining synaptic plasticity in mature neurons .

Neurodegenerative Diseases

  • The aberrant expression of L1CAM has been implicated in neurodegenerative conditions such as Alzheimer's disease, where it may contribute to synaptic dysfunction .

Data Summary

The following table summarizes key findings related to the applications of L1CAM across different fields:

Application AreaKey FindingsReferences
Cancer ProgressionDownregulation inhibits proliferation and invasion; correlates with poor prognosis
Therapeutic TargetAnti-L1CAM antibodies reduce cardiotoxicity; potential for radioimmunotherapy
NeurodevelopmentEssential for neuronal migration and synaptogenesis
Neurodegenerative DiseasesImplicated in Alzheimer's disease; affects synaptic plasticity

Case Studies

Several case studies illustrate the practical implications of targeting L1CAM:

  • A study involving patients with ovarian cancer showed that high levels of soluble L1CAM were associated with advanced disease stages and poor outcomes, suggesting its utility as a biomarker for disease monitoring .
  • In a clinical trial assessing the efficacy of anti-L1CAM therapy in cholangiocarcinoma, significant reductions in tumor size were observed following treatment with radiolabeled antibodies targeting L1CAM-expressing cells .

Eigenschaften

CAS-Nummer

75956-68-2

Molekularformel

C31H31N3O15

Molekulargewicht

685.6 g/mol

IUPAC-Name

4-[4-[(4-carboxy-2,3-dihydroxybenzoyl)-[3-[(4-carboxy-2,3-dihydroxybenzoyl)amino]propyl]amino]butylcarbamoyl]-2,3-dihydroxybenzoic acid

InChI

InChI=1S/C31H31N3O15/c35-20-14(4-7-17(23(20)38)29(44)45)26(41)32-10-1-2-12-34(28(43)16-6-9-19(31(48)49)25(40)22(16)37)13-3-11-33-27(42)15-5-8-18(30(46)47)24(39)21(15)36/h4-9,35-40H,1-3,10-13H2,(H,32,41)(H,33,42)(H,44,45)(H,46,47)(H,48,49)

InChI-Schlüssel

XPKJIQPHKHFKFW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)NCCCCN(CCCNC(=O)C2=C(C(=C(C=C2)C(=O)O)O)O)C(=O)C3=C(C(=C(C=C3)C(=O)O)O)O)O)O)C(=O)O

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)NCCCCN(CCCNC(=O)C2=C(C(=C(C=C2)C(=O)O)O)O)C(=O)C3=C(C(=C(C=C3)C(=O)O)O)O)O)O)C(=O)O

Aussehen

Solid powder

Key on ui other cas no.

75956-68-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LICAM-C
N,N',N''-tris (2,3-dihydroxy-4-carboxybenzoyl)-1,5,10-triazadecane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.